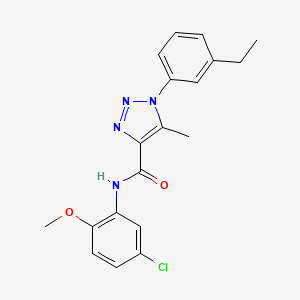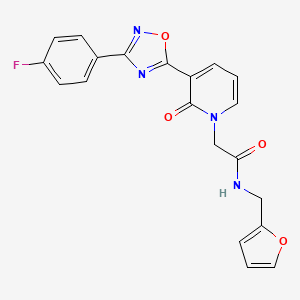![molecular formula C16H26N2O4 B2944765 N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide CAS No. 13793-78-7](/img/structure/B2944765.png)
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide” is a synthetic organic compound . It is a derivative of procainamide, which is a local anesthetic . The compound is used as a precursor in the production of a variety of chemical commodities .
Synthesis Analysis
The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The reaction resulted in an 85% yield .Molecular Structure Analysis
The molecular structure of the compound was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .Chemical Reactions Analysis
The compound has been used in the synthesis of poly(2-(diethylamino)ethyl methacrylate)-based nanoparticles . The tertiary amine groups of the compound were utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach .Physical And Chemical Properties Analysis
The compound is a colorless liquid . It has a molecular weight of 333.409 . The compound’s thermoresponsive behavior can be modified, which has potential applications in drug delivery, sensing, and oil/lubricant viscosity modification .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been synthesized and studied for its antibacterial activity . The results revealed that the complex has good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .
Ion-Associate Complex Formation
The compound has been used to form an ion-associate complex with sodium tetraphenyl borate . This complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .
Computational Study
The compound has been used in computational studies to understand the relationships between bioactive molecules and receptor interactions . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .
Alzheimer’s Disease Treatment
Research has been conducted to evaluate the potential of the compound as a treatment for Alzheimer’s disease . In this research, new thiazole-bearing sulfonamide analogs were synthesized and their biological activities were evaluated as potent anti-Alzheimer’s agents .
pH-Responsive Properties
The compound has been used in the study of pH-responsive properties . The dynamic swelling behavior of different nanoparticle formulations in response to a change in pH was determined .
Green Chemistry
The compound has been used in green chemistry applications . The ion-associate complex was synthesized at room temperature, demonstrating an environmentally friendly approach to chemical synthesis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-6-18(7-2)9-8-17-16(19)12-10-13(20-3)15(22-5)14(11-12)21-4/h10-11H,6-9H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCSDICDJMSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate](/img/structure/B2944682.png)


![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2944689.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)


![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone](/img/structure/B2944699.png)
![N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2944702.png)
![(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2944703.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2944705.png)